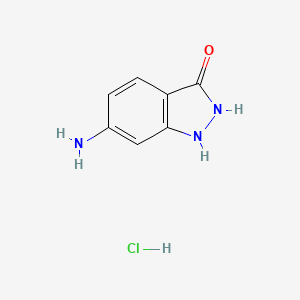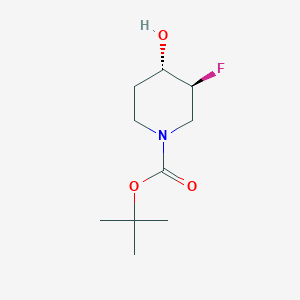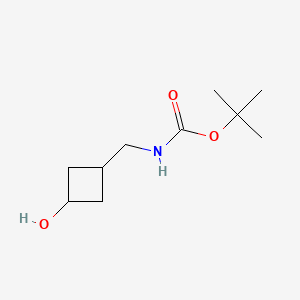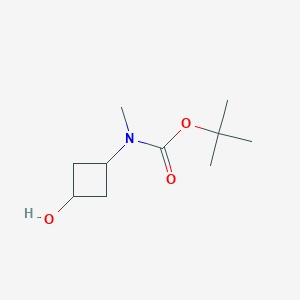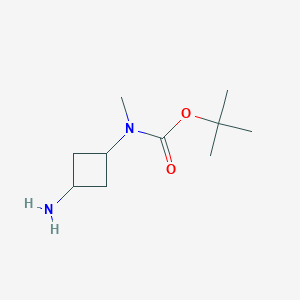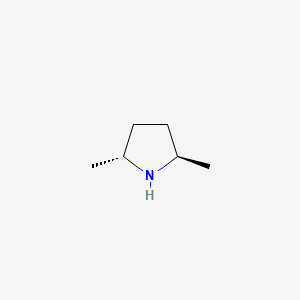
(2R,5R)-2,5-dimethylpyrrolidine
Vue d'ensemble
Description
“(2R,5R)-2,5-Dimethylpyrrolidine” is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . It is also known by its systematic name, this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notationC[C@@H]1CCC@HC . The compound has two defined stereocentres . Physical And Chemical Properties Analysis
The compound has a density of approximately 0.8±0.1 g/cm3 . It has a boiling point of 106.5±0.0 °C at 760 mmHg . The vapour pressure is 28.2±0.2 mmHg at 25°C , and the enthalpy of vaporization is 34.5±3.0 kJ/mol . The flash point is 7.2±0.0 °C .Applications De Recherche Scientifique
Ligand Preparation for Palladium-Catalyzed Asymmetric Allylic Alkylation : The synthesis of ferrocenylphosphinamine ligands, including (2R,5R)-2,5-dimethylpyrrolidine derivatives, for use in palladium-catalyzed asymmetric allylic alkylation was explored. These ligands exhibited planar and central chirality, which influenced the enantiomeric alkylation products compared to ligands with only central chirality (Farrell, Goddard, & Guiry, 2002).
Stereoselective Cycloaddition Reactions : A study focused on the stereoselective [2+2] cycloaddition of hydrazones derived from (2R,5R)-1-amino-2,5-dimethylpyrrolidine. The reaction yielded β-lactams with excellent stereocontrol, potentially applicable in the synthesis of azetidinone cores of monobactam antibiotics like aztreonam and carumonam (Marqués‐López et al., 2008).
Biotransformations in Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, including this compound derivatives, was used for kinetic resolution and desymmetrization in organic synthesis. This process facilitated the preparation of drug-like compounds and aza-nucleoside analogues (Chen et al., 2012).
Enantioselective Biotransformations of Racemic Pyrrolidine-2,5-Dicarboxamides : Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides using microbial whole cell catalysts led to the production of enantiomerically pure compounds. These compounds have potential applications in synthesizing drug molecules and other bioactive compounds (Chen et al., 2012).
Catalysis in Organic Reactions : this compound was used to synthesize catalysts for the enantioselective beta-elimination of meso-epoxides. The resulting catalysts exhibited high enantioselectivity and reactivity in rearranging several substrates (Bertilsson, Södergren, & Andersson, 2002).
Propriétés
IUPAC Name |
(2R,5R)-2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348946 | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39713-72-9, 62617-70-3 | |
| Record name | 2,5-Dimethylpyrrolidine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpyrrolidine, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062617703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-2,5-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62617-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9252709XHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-DIMETHYLPYRROLIDINE, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5354Q1C1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the specific stereochemistry of (2R,5R)-2,5-dimethylpyrrolidine important?
A1: The chirality of this compound is crucial for its role as a chiral auxiliary. In asymmetric synthesis, the goal is often to create a molecule with a specific stereocenter (a carbon atom with four different groups attached). By using a chiral auxiliary like this compound, chemists can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer (mirror image) over the other. This is particularly important in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. [, ]
Q2: How is this compound used in organic synthesis?
A2: One common use of this compound is in the formation of chiral enamines. [] Enamines are versatile intermediates in organic synthesis, and their chirality, influenced by the this compound, can be transferred to the final product. For example, researchers have used this compound-derived enamines in the synthesis of 2-substituted 2-alkoxycarbonylcycloalkanones. []
Q3: Have there been any challenges in using this compound as a chiral auxiliary?
A3: While this compound has shown promise in asymmetric synthesis, there have been challenges in achieving high enantioselectivity in some reactions. For instance, in the alkylation of extended enolates derived from this compound enamines, only modest enantiomeric excesses (up to 33% ee) were observed. [] This suggests that the steric hindrance imposed by the two methyl groups on the pyrrolidine ring might hinder the approach of reactants in some cases, limiting the overall stereochemical control.
Q4: Are there alternative synthetic routes for this compound?
A4: Yes, researchers have developed improved synthetic routes for (−)-(2R,5R)-2,5-dimethylpyrrolidine to address potential limitations in its accessibility. [] These improved syntheses are crucial for further exploring the utility of this chiral auxiliary in diverse chemical transformations and for potentially scaling up its production for broader applications in asymmetric synthesis.
Q5: Beyond enamine formation, are there other applications of this compound?
A5: Researchers have investigated the use of this compound in Claisen rearrangements, specifically the fluoroacetamide acetal Claisen rearrangement of N-fluoroacetyl-trans-(2R,5R)-2,5-dimethylpyrrolidine. [] This highlights the potential for exploring the utility of this compound beyond enamine chemistry and in developing new methodologies for synthesizing complex molecules with specific stereochemical configurations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



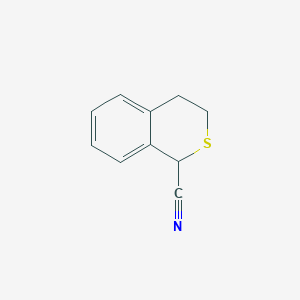
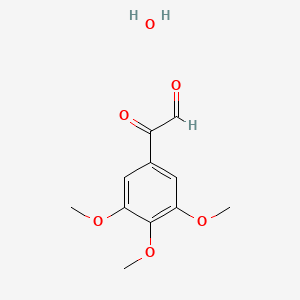
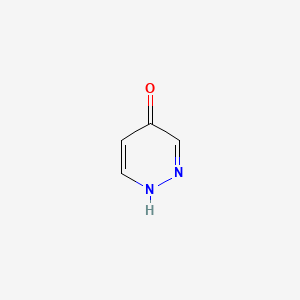
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
